Methyl 3-iodo-4-propoxybenzoate
Description
Contextual Significance within Aromatic Ester Chemistry
Aromatic esters are a pivotal class of organic compounds, defined by an ester functional group (-COO-) directly attached to an aromatic ring. numberanalytics.com These compounds are not merely laboratory curiosities; they are integral to both the natural world and industrial applications. solubilityofthings.com Naturally, they are responsible for the characteristic fragrances and flavors of many fruits and flowers. solubilityofthings.comebsco.com Industrially, their applications are vast, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers like polyesters. numberanalytics.comnumberanalytics.com
The chemical properties of aromatic esters, such as their polarity and reactivity, make them valuable in synthesis. They are more polar than ethers but less so than alcohols and can act as hydrogen-bond acceptors. wikipedia.org The ester group can undergo various transformations, most notably hydrolysis to yield a carboxylic acid and an alcohol, a common step in the synthesis of complex molecules. numberanalytics.com The stability of the aromatic ring combined with the reactivity of the ester group provides a reliable platform for building molecular complexity. solubilityofthings.com
Strategic Importance in Contemporary Organic Synthesis
The true synthetic value of Methyl 3-iodo-4-propoxybenzoate is significantly enhanced by the presence of the iodine atom on the aromatic ring. Iodoarenes, or aromatic iodides, are exceptionally useful substrates for a wide range of transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive and thus an excellent leaving group in catalytic cycles for forming new carbon-carbon and carbon-heteroatom bonds.
This reactivity is the cornerstone of powerful synthetic methods such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow chemists to precisely and efficiently attach a wide variety of functional groups to the aromatic core. The ability to use iodoarenes as synthetic intermediates provides a direct and versatile route to numerous complex molecules, including pharmaceuticals, fine chemicals, and materials for electronics. nih.gov Therefore, a molecule like this compound is not typically an end-product but rather a strategic building block, primed for elaboration into more complex and valuable chemical entities.
Theoretical Frameworks for Predicting Reactivity and Synthetic Pathways
The reactivity of a substituted benzene (B151609) ring, such as that in this compound, is governed by the electronic properties of its substituents. The interplay between the electron-withdrawing methyl ester group and the electron-donating propoxy and iodo groups dictates the molecule's behavior in chemical reactions, particularly electrophilic and nucleophilic aromatic substitutions.
Theoretical models are employed to predict the outcomes of such reactions.
Hammett and Yukawa-Tsuno Plots: These linear free-energy relationships provide a quantitative measure of how substituents influence reaction rates and equilibria. nih.gov By correlating reaction rate constants with substituent constants (σ, σ⁺, or σ⁻), chemists can elucidate reaction mechanisms. For instance, a strong correlation with σ⁻ constants in nucleophilic substitution reactions of substituted benzoates suggests that the departure of the leaving group is the rate-determining step. nih.gov
Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting reactivity and regioselectivity. nih.gov Scientists can calculate the relative stabilities of reaction intermediates, such as the σ-complexes (Meisenheimer intermediates) formed during nucleophilic aromatic substitution. nih.govresearchgate.net The calculated stability of these intermediates can accurately predict which isomer will be the major product in a kinetically controlled reaction. nih.gov For reactions that proceed through a concerted mechanism rather than a stepwise one, the calculation of transition state energies can provide similarly predictive results. researchgate.net These theoretical approaches are invaluable for designing efficient synthetic routes and avoiding the costly trial-and-error of experimental work.
Properties of this compound
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1131614-13-5 | chemsrc.combldpharm.comamadischem.com |
| Molecular Formula | C₁₁H₁₃IO₃ | amadischem.com |
| Molecular Weight | 320.12 g/mol | bldpharm.com |
| Appearance | Solid (based on related compounds) | sigmaaldrich.comsigmaaldrich.com |
| Synonyms | Benzoic acid, 3-iodo-4-propoxy-, methyl ester | amadischem.com |
| Storage | Store at 2-8°C for long-term stability | amadischem.com |
Research Findings
While specific research literature focusing exclusively on this compound is sparse, its synthesis and reactivity can be confidently inferred from established chemical principles and studies on closely related analogues.
Synthesis
A common and effective method for preparing substituted aromatic ethers is the Williamson ether synthesis. In the context of this molecule, a plausible and efficient synthetic route involves the alkylation of a phenolic precursor.
A well-documented analogous reaction is the synthesis of methyl 3-iodo-4-methoxybenzoate. chemicalbook.com This synthesis proceeds by treating methyl 4-hydroxy-3-iodobenzoate with methyl iodide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically heated to ensure a reasonable rate of reaction. chemicalbook.com
Following this established precedent, the synthesis of this compound would be achieved by reacting Methyl 4-hydroxy-3-iodobenzoate with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane , under similar basic conditions. The reaction involves the deprotonation of the hydroxyl group by the base to form a phenoxide, which then acts as a nucleophile, attacking the propyl halide to form the propoxy ether linkage.
Reactivity and Potential Applications
The utility of this compound lies in its capacity to serve as a versatile intermediate for further chemical modification.
Cross-Coupling Reactions: The iodine atom at the 3-position is the most reactive site for transition metal-catalyzed cross-coupling. This allows for the introduction of a wide array of substituents, including alkyl, aryl, vinyl, and alkynyl groups, via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This functionalization is a key step in building the carbon skeleton of complex target molecules.
Modification of the Ester Group: The methyl ester group can be easily hydrolyzed to the corresponding 3-iodo-4-propoxybenzoic acid using aqueous base, such as sodium hydroxide (B78521), followed by acidification. guidechem.com This carboxylic acid is a valuable intermediate itself, as it can be converted into amides, acid chlorides, or other esters, further expanding the synthetic possibilities. guidechem.com The conversion to an amide, for example, is a common transformation in the synthesis of biologically active compounds.
The combination of a reactive iodo-handle for cross-coupling and a modifiable ester group makes this compound a valuable building block for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131614-13-5 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
methyl 3-iodo-4-propoxybenzoate |
InChI |
InChI=1S/C11H13IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
ILSKWROLJWUPQQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)I |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Esterification Approaches to Methyl 3-iodo-4-propoxybenzoate
The conversion of 3-iodo-4-propoxybenzoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. Several established protocols can be employed for this purpose, each with its own set of advantages and considerations.
The Fischer-Speier esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. athabascau.caresearchgate.net In the context of this compound synthesis, this would involve the reaction of 3-iodo-4-propoxybenzoic acid with methanol (B129727) under acidic conditions. athabascau.caoperachem.com
The reaction is typically carried out by dissolving the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. athabascau.caoperachem.com The reaction mixture is then heated under reflux to drive the equilibrium towards the formation of the ester and water. To further enhance the yield, the water produced during the reaction can be removed, for instance, by azeotropic distillation with a suitable solvent like toluene. cabidigitallibrary.org
A general procedure for a similar transformation, the esterification of 3-nitrobenzoic acid, involves heating the acid in methanol with concentrated sulfuric acid for one hour. google.com
Table 1: Illustrative Conditions for Fischer-Type Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Methanol | H₂SO₄ | Not specified | Not specified | operachem.com |
| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | 1 hour | Not specified | google.com |
| 4-Hydroxybenzoic Acid | Methanol | H₂SO₄ | 18 hours | Not specified | prepchem.com |
Note: The data in this table is derived from the synthesis of analogous compounds and serves to illustrate typical reaction conditions.
To circumvent the equilibrium limitations of Fischer esterification, 3-iodo-4-propoxybenzoic acid can be converted into a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). mdpi.com The resulting 3-iodo-4-propoxybenzoyl chloride is a highly electrophilic species that readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally faster and proceeds under milder conditions than Fischer esterification.
A detailed procedure for a similar transformation involves the reaction of 3-methoxy-4-hydroxybenzoic acid with thionyl chloride in methanol at room temperature for two hours. mdpi.com
Transesterification offers an alternative route where an existing ester is converted into another by reaction with an alcohol in the presence of an acid or base catalyst. While less common for the direct synthesis of this compound from the corresponding carboxylic acid, it could be employed if, for instance, an ethyl or other alkyl ester of 3-iodo-4-propoxybenzoic acid were more readily available. The reaction would involve heating the starting ester with an excess of methanol and a catalytic amount of acid or base.
Regioselective Iodination of 4-Propoxybenzoate Precursors
This synthetic strategy begins with a pre-formed methyl 4-propoxybenzoate and introduces the iodine atom at the C-3 position of the benzene (B151609) ring. The success of this approach hinges on the ability to control the regioselectivity of the iodination reaction, directing the electrophilic iodine to the position ortho to the propoxy group and meta to the methyl ester.
The propoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution. lookchem.com Therefore, the direct iodination of methyl 4-propoxybenzoate is expected to yield a mixture of the 3-iodo and potentially other isomers. To achieve the desired regioselectivity, specific iodinating reagents and conditions are employed.
N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of activated aromatic rings. lookchem.comorganic-chemistry.orgsioc-journal.cn The reaction is often carried out in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which enhances the electrophilicity of the iodine. organic-chemistry.orgresearchgate.net The choice of solvent can also influence the outcome of the reaction. For highly activated substrates, the reaction can proceed in solvents like acetonitrile (B52724). lookchem.com
Table 2: Reagents for Electrophilic Iodination of Activated Aromatic Compounds
| Aromatic Substrate Type | Iodinating Reagent | Catalyst/Activator | Typical Outcome | Reference |
|---|---|---|---|---|
| Methoxy- or methyl-substituted aromatics | NIS | Trifluoroacetic acid (catalytic) | Regioselective iodination | organic-chemistry.org |
| Deactivated aromatics | NIS | Trifluoromethanesulfonic acid or BF₃-H₂O | Iodination of deactivated rings | organic-chemistry.org |
Note: This table provides examples of iodination systems applicable to activated aromatic rings, which would be relevant for methyl 4-propoxybenzoate.
A synthesis of the closely related methyl 3-iodo-4-methoxybenzoate has been reported starting from methyl 3-iodo-4-hydroxybenzoate and iodomethane, indicating the stability of the iodo-benzoate structure to certain reaction conditions. chemicalbook.com
Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for the functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.orgharvard.educhem-station.com In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, facilitating the deprotonation of a specific ortho-proton. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then be quenched with an electrophile, in this case, an iodine source like molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom with high regioselectivity.
For a methyl 4-propoxybenzoate precursor, the propoxy group can act as a directing metalation group. organic-chemistry.org The oxygen atom of the propoxy group would chelate the lithium atom of the organolithium reagent, directing the deprotonation to the C-3 position. Subsequent reaction with an iodine electrophile would then yield this compound. This method provides excellent control over the position of iodination, avoiding the formation of other isomers.
Palladium-Catalyzed C-H Functionalization for Directed Iodination
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of iodine atoms onto aromatic rings. oregonstate.edunih.gov This method often employs a directing group to guide the palladium catalyst to a specific C-H bond, facilitating its activation and subsequent iodination. oregonstate.edu For the synthesis of precursors to this compound, a suitable directing group on the benzene ring can facilitate ortho-iodination. nih.gov
The general mechanism for these reactions involves the coordination of the palladium catalyst to the directing group, followed by cyclometalation to form a palladacycle intermediate. nih.gov This intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), leading to the iodinated product and regeneration of the palladium catalyst. nih.govnih.gov The choice of ligand, oxidant, and solvent can significantly influence the reaction's efficiency and selectivity. numberanalytics.comresearchgate.netrsc.org
Table 1: Examples of Palladium-Catalyzed C-H Iodination
| Directing Group | Iodine Source | Catalyst System | Key Features |
| 2-pyridyl | I₂/PhI(OAc)₂ | Pd(OAc)₂ | High regioselectivity for the ortho-position. nih.gov |
| Amine derivatives | NIS | Pd(OAc)₂/Ligand | Enables enantioselective iodination with chiral ligands. nih.gov |
| Thioamides | I₂ | Pd(cod)Cl₂/CuI | Facilitates C-S bond formation alongside C-H activation. nih.gov |
This table is illustrative and specific conditions for the synthesis of this compound precursors may vary.
Electrochemical Iodination Methods
Electrochemical methods offer a green and efficient alternative for the iodination of aromatic compounds. researchgate.netmdpi.com These techniques avoid the use of harsh chemical oxidants by employing an electric current to generate the reactive iodine species in situ. researchgate.netnih.gov For the synthesis of iodinated benzoate (B1203000) derivatives, an electrochemical approach can provide high yields and selectivity under mild conditions. researchgate.net
The process typically involves the electrolysis of a solution containing the aromatic substrate and an iodide source, such as tetra-n-butylammonium iodide (TBAI) or potassium iodide (KI), in a suitable solvent. researchgate.netacs.org The oxidation of iodide ions at the anode generates highly reactive iodine species (e.g., I⁺ or I₃⁻) that then undergo electrophilic aromatic substitution with the benzoate substrate. acs.org The reaction potential can be controlled to influence the degree of iodination, potentially allowing for selective mono- or di-iodination. acs.org
Recent advancements have demonstrated the electrochemical iodination of electron-deficient arenes, which can be challenging with traditional methods. researchgate.net The use of mediators, such as N-hydroxyphthalimide, can also facilitate C-H iodination at lower electrode potentials. nih.gov
Installation of the Propoxy Moiety on Iodinated Benzoate Scaffolds
The introduction of the propoxy group is a critical step in the synthesis of this compound. This is typically achieved through the etherification of a phenolic intermediate, such as methyl 3-iodo-4-hydroxybenzoate. nih.govnih.gov
Williamson Ether Synthesis: Alkylation of Phenolic Intermediates
The Williamson ether synthesis is a classic and widely used method for forming ethers. researchgate.net In the context of synthesizing this compound, this involves the deprotonation of the hydroxyl group of methyl 3-iodo-4-hydroxybenzoate with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield the desired propoxy ether.
Key Parameters for Williamson Ether Synthesis:
Base: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). The choice of base depends on the acidity of the phenol (B47542) and the reaction conditions.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone (B3395972) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
Temperature: The reaction is often heated to increase the rate of reaction, although milder conditions may be sufficient depending on the reactivity of the substrates.
Alternative Etherification Technologies
While the Williamson ether synthesis is robust, alternative methods have been developed to address challenges such as steric hindrance or the need for milder reaction conditions. rsc.orggoogle.com For the synthesis of hindered ethers, methods like the Mitsunobu reaction or transition-metal-catalyzed etherifications can be employed. rsc.org
The Mitsunobu reaction allows for the etherification of alcohols under mild, neutral conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). However, its application to the synthesis of α-tertiary ethers can be limited. rsc.org
Modern approaches also include the use of greener solvents like cyclopentyl methyl ether (CPME) as alternatives to traditional ethereal solvents like THF and 1,4-dioxane. nih.gov
Convergent Synthesis Strategies
A convergent synthesis approach involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. ebrary.netacs.org For this compound, a convergent strategy could involve the synthesis of a 3-iodobenzoic acid derivative and a propoxy-containing fragment, followed by their coupling.
Advanced Synthetic Techniques and Process Optimization
The synthesis of fine chemicals like this compound can benefit from advanced synthetic techniques and process optimization to improve efficiency, reduce waste, and ensure scalability. numberanalytics.comku.dk This includes the use of flow chemistry, microwave-assisted synthesis, and the application of green chemistry principles. numberanalytics.com
Table 2: Advanced Synthetic Techniques and Their Potential Applications
| Technique | Description | Potential Application |
| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch reactor. | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, and potential for automated synthesis. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Significant reduction in reaction times and potential for improved yields. |
| Green Chemistry | A set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com | Use of renewable feedstocks, environmentally benign solvents, and catalytic methods to minimize waste. numberanalytics.com |
| Process Optimization | Systematic study of reaction parameters (e.g., temperature, pressure, catalyst loading) to identify the optimal conditions for a desired outcome. ku.dk | Maximization of yield and purity, minimization of byproducts, and development of a robust and scalable process. |
By employing these advanced techniques, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemo- and Regioselectivity Control in Multi-Substituted Aromatics
The synthesis of this compound typically proceeds through a two-step sequence, beginning with the formation of a propoxy ether linkage, followed by the regioselective introduction of an iodine atom onto the aromatic ring.
A plausible and efficient route commences with a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a suitable starting material, such as methyl 4-hydroxybenzoate, is deprotonated with a base to form a phenoxide ion. This is subsequently reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield methyl 4-propoxybenzoate. The chemoselectivity of this step is generally high, with the reaction preferentially occurring at the phenolic oxygen.
The subsequent step is the critical regioselective iodination of the newly formed methyl 4-propoxybenzoate. The propoxy group (-OCH₂CH₂CH₃) is an activating, ortho, para-directing group, while the methyl carboxylate group (-COOCH₃) is a deactivating, meta-directing group. The powerful activating effect of the alkoxy group dominates the directing influence. Since the para position is already occupied by the ester group, the incoming electrophile (iodine) is directed to one of the ortho positions. This inherent directing effect of the substituent groups is the primary means of achieving regioselectivity in the synthesis of this compound.
Various iodinating reagents can be employed to control the reaction, including molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). organic-chemistry.orgnih.govacs.org The choice of reagent and reaction conditions can influence the outcome and prevent the formation of di-iodinated byproducts. For electron-rich aromatic compounds like methyl 4-propoxybenzoate, mild reaction conditions are often sufficient to achieve selective mono-iodination. organic-chemistry.org
| Parameter | Control Factor | Rationale |
| Regioselectivity | Directing effects of -OCH₂CH₂CH₃ and -COOCH₃ groups | The strongly activating and ortho, para-directing propoxy group directs iodination to the position ortho to it. |
| Chemoselectivity | Nucleophilicity of the phenoxide ion vs. other potential nucleophiles | The Williamson ether synthesis selectively forms the ether linkage at the phenolic hydroxyl group. |
| Byproduct Formation | Stoichiometry of the iodinating agent and reaction time | Careful control of the amount of iodinating agent helps to minimize the formation of di-iodinated products. |
Reaction Kinetic Studies and Mechanistic Insights into Synthesis
The synthesis of this compound involves two distinct reaction mechanisms. The initial Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this step, the propoxide nucleophile attacks the electrophilic carbon of the propyl halide in a concerted fashion, leading to the inversion of stereochemistry if a chiral propyl halide were used. The rate of this reaction is dependent on the concentration of both the phenoxide and the propyl halide. Factors such as the solvent, temperature, and the nature of the leaving group on the propyl halide significantly influence the reaction kinetics.
The subsequent iodination of methyl 4-propoxybenzoate is an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophilic iodine species, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The rate-determining step is typically the formation of this intermediate. nih.gov The final step is the rapid deprotonation of the intermediate by a base to restore the aromaticity of the ring and yield the final product. The kinetics of this step are influenced by the concentration of the substrate and the electrophilic iodine species, as well as the temperature and the presence of any catalysts.
Catalytic System Development for Enhanced Yields and Purity
To improve the efficiency of the synthesis of this compound, various catalytic systems can be employed. In the Williamson ether synthesis step, phase-transfer catalysts (PTCs) are often used to facilitate the reaction between the aqueous phenoxide and the organic propyl halide. PTCs, such as quaternary ammonium (B1175870) salts, transport the phenoxide ion from the aqueous phase to the organic phase, thereby increasing the reaction rate and yield.
For the electrophilic iodination step, several catalytic systems have been developed to enhance the reactivity of the iodinating agent. Lewis acids, such as aluminum chloride or zinc chloride, can be used to polarize the I-I bond in molecular iodine, making it a more potent electrophile. However, these catalysts can sometimes lead to side reactions.
More modern and milder catalytic systems have been developed, including the use of thiourea (B124793) or disulfide catalysts in conjunction with an iodine source like N-iodosuccinimide (NIS). organic-chemistry.orguni-giessen.de These catalysts are believed to activate the iodine source, making the iodination more efficient and selective, even for less reactive substrates. The use of such catalysts can lead to higher yields and purity of the final product under milder reaction conditions.
| Catalyst Type | Reaction Step | Function | Example |
| Phase-Transfer Catalyst | Williamson Ether Synthesis | Facilitates transport of the nucleophile between phases. | Tetrabutylammonium bromide |
| Lewis Acid | Electrophilic Iodination | Increases the electrophilicity of the iodinating agent. | Aluminum chloride (AlCl₃) |
| Thiourea Catalyst | Electrophilic Iodination | Activates the iodine source for milder iodination. | N,N'-diphenylthiourea |
| Disulfide Catalyst | Electrophilic Iodination | Promotes iodination of electron-rich aromatics. | Diphenyl disulfide |
Sustainable and Green Chemistry Approaches in Synthesis, including Mechanochemistry
In line with the principles of green chemistry, efforts can be made to develop more sustainable synthetic routes for this compound. ucl.ac.ukucl.ac.ukacs.orgacs.org This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and employing energy-efficient reaction conditions.
For the Williamson ether synthesis, the use of a greener solvent such as a bio-derived alcohol or a carbonate solvent in place of traditional volatile organic compounds (VOCs) can significantly reduce the environmental impact. Similarly, for the iodination step, avoiding the use of hazardous reagents and solvents is a key consideration.
Mechanochemistry, a solvent-free or low-solvent technique that uses mechanical energy to induce chemical reactions, presents a promising green alternative for the synthesis of aromatic compounds. mdpi.comresearchgate.netisca.menih.govnih.govrsc.orgesciupfnews.comnih.govsci-hub.seresearchgate.net Both the Williamson ether synthesis and the electrophilic iodination could potentially be adapted to mechanochemical conditions, such as ball milling. This would eliminate the need for bulk solvents, reduce waste, and potentially shorten reaction times. researchgate.net The development of mechanochemical methods for the synthesis of substituted benzoates is an active area of research.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing the synthesis to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible; exploring mechanochemistry. |
| Use of Renewable Feedstocks | Investigating the use of bio-derived starting materials. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
Chemical Transformations and Reactivity Profile
Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring
The benzene (B151609) ring of Methyl 3-iodo-4-propoxybenzoate is subject to electrophilic aromatic substitution (SEAr), with the regiochemical outcome determined by the directing effects of the existing substituents. The substituents are:
-OPr (Propoxy): A strongly activating, ortho, para-directing group due to its +M (mesomeric or resonance) effect, which donates electron density to the ring. organicchemistrytutor.comyoutube.com
-CO2Me (Methyl Carboxylate): A meta-directing, deactivating group due to its -M and -I (inductive) effects, which withdraw electron density from the ring. organicchemistrytutor.com
-I (Iodo): A weakly deactivating, ortho, para-directing group. It is deactivating due to its -I effect but directs ortho and para because its lone pairs can stabilize the cationic intermediate (arenium ion) via a +M effect. organicchemistrytutor.comyoutube.com
The powerful ortho, para-directing propoxy group at C-4 strongly activates the C-3 and C-5 positions. However, C-3 is already occupied by the iodo group. Therefore, it strongly directs incoming electrophiles to the C-5 position.
The iodo group at C-3 directs to its ortho positions (C-2 and C-4) and its para position (C-6). Position C-4 is blocked.
The meta-directing ester group at C-1 directs to C-3 and C-5. Position C-3 is blocked.
Considering these factors, the C-5 position is the most activated site for electrophilic attack, being ortho to the strongly activating propoxy group and meta to the deactivating ester group. The C-2 and C-6 positions are less favored. Steric hindrance from the adjacent propoxy and iodo groups may further influence the substitution pattern, but electronically, the C-5 position is the most probable site for reactions like nitration, halogenation, or Friedel-Crafts reactions.
Nucleophilic Substitution Reactions Involving the Iodo Group
Direct nucleophilic aromatic substitution (SNAr) of the iodo group on an electron-rich aromatic ring like that of this compound is generally unfavorable. wikipedia.orgmasterorganicchemistry.com SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org In this molecule, the powerful electron-donating propoxy group at the para position increases the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.
While direct displacement is unlikely under standard conditions, certain transition-metal-catalyzed reactions, particularly those employing copper, can facilitate the substitution of aryl iodides with various nucleophiles (e.g., amines, alkoxides) through mechanisms distinct from the classical SNAr pathway. However, specific examples of such reactions involving this compound are not prominently featured in the scientific literature.
Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide
The carbon-iodine bond is the most reactive site on this compound for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes this compound an excellent substrate for a variety of palladium-catalyzed transformations used to form new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically an arylboronic acid or ester. nih.govyoutube.com Aryl iodides are highly effective substrates for this reaction. While specific studies on this compound are scarce, extensive research on the structurally analogous Methyl 3-iodo-4-methoxybenzoate demonstrates its successful coupling with sterically hindered arylboronic esters. researchgate.net In a key study, good yields were obtained using Pd(PPh3)4 as the catalyst with sodium phenoxide as the base in refluxing anhydrous benzene. researchgate.net These conditions are directly applicable to the propoxy derivative.
| Arylboronic Ester Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh3)4 | NaOPh | Benzene | 80 |
| 5,5-Dimethyl-2-(2,6-dimethylphenyl)-1,3,2-dioxaborinane | Pd(PPh3)4 | NaOPh | Benzene | 75 |
| 2-Phenyl-1,3,2-dioxaborinane | Pd(PPh3)4 | NaOPh | Benzene | 94 |
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, allowing for the synthesis of arylalkynes. The reaction is valued for its mild conditions and tolerance of various functional groups, including esters and ethers present in the target molecule. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling. nih.gov
The Heck reaction couples aryl iodides with alkenes to form substituted alkenes, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org this compound can readily participate in Heck couplings, reacting with various alkenes (e.g., acrylates, styrenes) in the presence of a palladium catalyst and a base to yield C-4 substituted cinnamate (B1238496) derivatives or stilbenes. youtube.comyoutube.com
The Stille reaction utilizes a palladium catalyst to couple the aryl iodide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This reaction is highly versatile due to the stability and commercial availability of many organostannane reagents. This compound would be an effective coupling partner for vinyl-, alkynyl-, or arylstannanes, providing a pathway to a wide range of complex organic structures. A primary drawback of this method is the toxicity of the tin-based reagents and byproducts. organic-chemistry.org
The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by palladium or nickel. nih.govthieme-connect.de Organozinc compounds are more reactive than their boron and tin counterparts, which can lead to faster reaction times and milder conditions. libretexts.org this compound is a suitable electrophile for Negishi coupling with various alkyl-, aryl-, or vinylzinc reagents.
The Kumada coupling was the first palladium- or nickel-catalyzed cross-coupling reaction developed and uses a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgrsc.org Due to the high reactivity of Grignard reagents, the Kumada coupling is very efficient but has lower functional group tolerance compared to other methods. The ester group on this compound could potentially react with the Grignard reagent, requiring careful selection of reaction conditions or protection of the ester to achieve a successful cross-coupling at the C-I bond.
Other Palladium and Nickel Mediated Bond Constructions
The electron-rich aromatic ring, substituted with an iodine atom, makes this compound an excellent substrate for various palladium and nickel-catalyzed cross-coupling reactions beyond the more common Suzuki and Heck reactions. These transformations are fundamental in constructing complex molecular architectures.
One of the most significant reactions is the Sonogashira coupling , which involves the coupling of the aryl iodide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, provides a direct route to aryl alkynes. organic-chemistry.org Modern protocols have been developed that are copper- and amine-free, enhancing the reaction's scope and practicality. organic-chemistry.org For this compound, this reaction would yield a 3-(alkynyl)-4-propoxybenzoate derivative, a versatile building block for more complex structures.
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions
| Catalyst System | Coupling Partner | Solvent | Base | Conditions | Product Type |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Amine (e.g., Et₃N) | Amine | Anhydrous, Anaerobic | 3-(Alkynyl)-4-propoxybenzoate |
| PdCl₂(PPh₃)₂ | Terminal Alkyne | None | TBAF | Copper-free, Amine-free | 3-(Alkynyl)-4-propoxybenzoate |
Data derived from established Sonogashira coupling methodologies. organic-chemistry.orgorganic-chemistry.org
Nickel-catalyzed amination reactions have also emerged as powerful tools for C-N bond formation. nih.govnih.govorgsyn.org While palladium-catalyzed Buchwald-Hartwig amination is more established, nickel catalysis offers a complementary and sometimes more reactive alternative for coupling aryl halides with a wide range of amines. nih.govnih.gov In the case of this compound, a nickel-catalyzed amination would introduce an amino group at the 3-position, leading to the formation of Methyl 3-amino-4-propoxybenzoate derivatives. These reactions are often performed using a nickel catalyst, a suitable ligand (such as an N-heterocyclic carbene), and a base. nih.govnih.gov
Transformations of the Methyl Ester Functional Group
The methyl ester group of this compound is susceptible to a variety of transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-iodo-4-propoxybenzoic acid, can be readily achieved under both acidic and basic conditions. bldpharm.combldpharm.com Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. libretexts.orglookchem.com Acid-catalyzed hydrolysis involves heating the ester with a strong acid in the presence of water. High-temperature water has also been shown to effectively hydrolyze methyl benzoates. libretexts.org
Transesterification , the conversion of one ester to another, is also a feasible transformation. organic-chemistry.org This can be accomplished by reacting this compound with a different alcohol in the presence of either an acid or a base catalyst. organic-chemistry.org For example, reaction with ethanol (B145695) would yield Ethyl 3-iodo-4-propoxybenzoate. The equilibrium of this reaction can be shifted towards the desired product by using the alcohol reactant as the solvent. organic-chemistry.org
Reduction to Alcohol Derivatives
The methyl ester can be reduced to the corresponding primary alcohol, (3-iodo-4-propoxyphenyl)methanol. This transformation is typically accomplished using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a potent reagent that readily reduces esters to primary alcohols. orgsyn.org The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by a careful aqueous workup.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. orgsyn.org However, its reactivity can be enhanced by the use of additives or by performing the reaction in specific solvent systems.
Diisobutylaluminium hydride (DIBAL-H) offers a more controlled reduction. organic-chemistry.orgchemistrysteps.comyoutube.comwikipedia.orgcommonorganicchemistry.com By using a stoichiometric amount of DIBAL-H at low temperatures (typically -78 °C), the reduction can be stopped at the aldehyde stage, yielding 3-iodo-4-propoxybenzaldehyde. chemistrysteps.comyoutube.comwikipedia.org If an excess of DIBAL-H is used or the reaction is allowed to warm to room temperature, the primary alcohol will be the major product.
Table 2: Reduction of the Methyl Ester Group
| Reagent | Product | Typical Conditions |
| LiAlH₄ | (3-iodo-4-propoxyphenyl)methanol | Anhydrous ether, then H₂O workup |
| NaBH₄ | No reaction (typically) | - |
| DIBAL-H (1 equiv.) | 3-iodo-4-propoxybenzaldehyde | Low temperature (e.g., -78 °C) |
| DIBAL-H (excess) | (3-iodo-4-propoxyphenyl)methanol | - |
This table is based on the known reactivity of these reducing agents with esters. orgsyn.orgorganic-chemistry.orgchemistrysteps.comyoutube.comwikipedia.orgcommonorganicchemistry.com
Amidation and Other Carboxylic Acid Derivative Formations
The methyl ester can be converted into an amide by reaction with a primary or secondary amine. masterorganicchemistry.comyoutube.comyoutube.com This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or the use of a catalyst. A more common and efficient method for amide formation involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive derivative like an acid chloride (using reagents such as thionyl chloride or oxalyl chloride), and then reacting the acid chloride with the desired amine. masterorganicchemistry.com This two-step process is generally higher yielding and broader in scope.
Other carboxylic acid derivatives can also be synthesized. The parent carboxylic acid, obtained from hydrolysis, can be converted into an acid anhydride by dehydration.
Reactions Involving the Propoxy Group (e.g., Cleavage, Modification)
The propoxy group, an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions.
Ether cleavage is typically achieved by treatment with strong acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage of the propyl-oxygen bond would yield Methyl 3-iodo-4-hydroxybenzoate and propyl iodide (or propyl bromide). The aromatic carbon-oxygen bond is much stronger and less susceptible to cleavage.
Oxidative cleavage of ethers can also occur, for instance, through the action of certain enzymes or strong oxidizing agents, though this is less common in standard laboratory synthesis. nih.gov
C-H Activation and Functionalization Strategies
Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govnih.gov For this compound, the aromatic C-H bonds are potential sites for such transformations.
Palladium-catalyzed C-H activation is a powerful strategy for introducing new functional groups onto an aromatic ring. nih.govnih.govresearchgate.netchemrxiv.org These reactions often employ a directing group to control the regioselectivity of the C-H bond cleavage. In the absence of a strong directing group, the regioselectivity of C-H functionalization on a substituted benzene ring like that in this compound would be influenced by the electronic and steric properties of the existing substituents. The positions ortho to the propoxy group and ortho to the methyl ester could potentially be targeted for functionalization, such as arylation, acyloxylation, or halogenation, depending on the specific catalytic system and reaction conditions employed. For instance, palladium-catalyzed alkoxycarbonylation can introduce an ester group at a C-H position. chemrxiv.org
The development of C-H activation methods that are tolerant of various functional groups is an active area of research, and it is plausible that such strategies could be applied to this compound to create novel derivatives without the need for pre-functionalized starting materials.
Redox Chemistry, including Electro-reductive Functionalization of C-Halogen Bonds
The redox chemistry of this compound is primarily centered around the carbon-iodine (C-I) bond, which is susceptible to reductive cleavage. This reactivity is a cornerstone of its utility in synthetic organic chemistry, particularly through electrochemical methods that offer a green and sustainable alternative to conventional chemical reductants. pku.edu.cn
The electro-reductive functionalization of the C-I bond in aryl iodides, such as this compound, proceeds through the formation of a radical anion intermediate upon a single electron transfer at the cathode. This transient species readily undergoes dissociative electron transfer (DET) to cleave the C-I bond, generating a highly reactive aryl radical. This aryl radical is a versatile intermediate that can participate in a variety of subsequent chemical transformations. pku.edu.cn
A plausible mechanism for the electrochemical reduction of an aryl iodide involves its initial reduction at the cathode to form a radical anion. This is followed by the cleavage of the carbon-halogen bond to produce an aryl radical. This aryl radical can then react with other species in the reaction mixture to form new bonds. pku.edu.cn
The general reactivity of aryl iodides under electro-reductive conditions allows for a range of functionalizations. For instance, in the presence of suitable coupling partners, the generated aryl radical can undergo reactions such as borylation, which introduces a boronate group onto the aromatic ring. pku.edu.cn This transformation highlights the potential to convert the iodo-substituent of this compound into a more versatile functional group for further synthetic modifications.
While specific electrochemical data for this compound is not extensively documented in the literature, the general behavior of aryl iodides provides a strong predictive framework for its reactivity. The presence of both an electron-withdrawing ester group and an electron-donating propoxy group on the benzene ring can influence the reduction potential and the reactivity of the resulting aryl radical, though detailed studies on this specific substitution pattern are limited.
Below is a table summarizing the typical electrochemical behavior and subsequent reactions of aryl iodides, which is expected to be representative of this compound's reactivity.
| Reaction Type | General Conditions | Intermediate | Product Type |
| Electro-reductive Borylation | Divided or undivided cell, sacrificial anode (e.g., Mg, Zn), supporting electrolyte (e.g., LiClO₄), B₂pin₂ | Aryl radical | Arylboronate ester |
| Electro-reductive C-H Arylation | Undivided cell, sacrificial anode, supporting electrolyte, coupling partner (e.g., heteroarene) | Aryl radical | Biaryl compound |
| Electro-reductive Cross-Coupling | Divided cell, supporting electrolyte, electrophile (e.g., alkyl halide) | Aryl radical | Alkylated arene |
This table represents generalized findings for aryl iodides and serves as a predictive model for the reactivity of this compound.
Further research into the specific electrochemical properties of this compound would be beneficial to fully elucidate the influence of its particular substitution pattern on the efficiency and selectivity of these electro-reductive transformations.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum for Methyl 3-iodo-4-propoxybenzoate would be expected to show distinct signals for the aromatic protons and the protons of the methyl and propoxy groups.
Based on the analysis of structurally similar compounds, the expected ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ would be as follows:
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C5 position, situated between the iodo and the ester groups, would likely appear as a doublet. The proton at C2, adjacent to the ester group, would also be a doublet, and the proton at C6, next to the propoxy group, would show as a doublet of doublets due to coupling with the other two aromatic protons. Their chemical shifts would typically be in the range of δ 7.0-8.5 ppm.
Propoxy Group Protons: The propoxy group (-O-CH₂CH₂CH₃) would give rise to three distinct signals. The methylene (B1212753) protons attached to the oxygen atom (-O-CH₂-) would be the most downfield of the three, likely appearing as a triplet around δ 4.0 ppm. The internal methylene protons (-CH₂-) would be a sextet around δ 1.8 ppm, and the terminal methyl protons (-CH₃) would be a triplet around δ 1.0 ppm.
Methyl Ester Protons: The methyl group of the ester (-COOCH₃) is in a distinct chemical environment and would appear as a sharp singlet, typically around δ 3.9 ppm.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (C2) | ~8.2 | d | ~2.0 |
| Aromatic-H (C6) | ~7.8 | dd | ~8.5, 2.0 |
| Aromatic-H (C5) | ~6.9 | d | ~8.5 |
| -OCH₂CH₂CH₃ | ~4.0 | t | ~6.5 |
| -OCH₂CH₂CH₃ | ~1.8 | sextet | ~7.0 |
| -OCH₂CH₂CH₃ | ~1.0 | t | ~7.5 |
| -COOCH₃ | ~3.9 | s | - |
Note: These are predicted values based on known spectroscopic data for analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.
The expected ¹³C NMR chemical shifts are:
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and would appear at the downfield end of the spectrum, typically around δ 165 ppm.
Aromatic Carbons: The six carbons of the benzene ring would have distinct chemical shifts. The carbon bearing the iodine atom (C3) would be shifted upfield due to the heavy atom effect, likely appearing around δ 90-100 ppm. The carbon attached to the propoxy group (C4) would be downfield due to the electron-withdrawing effect of the oxygen, around δ 160 ppm. The other aromatic carbons would resonate in the typical aromatic region of δ 110-140 ppm.
Propoxy Group Carbons: The three carbons of the propoxy group would have characteristic shifts. The carbon attached to the oxygen (-O-CH₂-) would be around δ 70 ppm, while the other two carbons would be further upfield.
Methyl Ester Carbon: The carbon of the methyl ester group (-COOCH₃) would appear around δ 52 ppm.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C4 (C-OPr) | ~160 |
| C1 (C-COOMe) | ~132 |
| C2 | ~135 |
| C6 | ~130 |
| C5 | ~112 |
| C3 (C-I) | ~95 |
| -OCH₂CH₂CH₃ | ~70 |
| -OCH₂CH₂CH₃ | ~22 |
| -OCH₂CH₂CH₃ | ~10 |
| -COOCH₃ | ~52 |
Note: These are predicted values based on known spectroscopic data for analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
While one-dimensional NMR provides a wealth of information, two-dimensional (2D) NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons in the propoxy chain and between the coupled aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the propoxy group protons and an adjacent aromatic proton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| C=O (Ester) | 1720-1740 | Carbonyl stretch |
| C-O (Ester) | 1200-1300 | C-O stretch |
| C-O (Aryl ether) | 1230-1270 | Asymmetric C-O-C stretch |
| C-O (Aryl ether) | 1020-1075 | Symmetric C-O-C stretch |
| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |
| C=C (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |
| C-H (Aliphatic) | 2850-3000 | Aliphatic C-H stretch |
| C-I | 500-600 | C-I stretch |
Note: Predicted values based on typical absorption ranges for these functional groups.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular weight of this compound is 320.12 g/mol . bldpharm.com
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₃IO₃).
The fragmentation pattern in the mass spectrum provides further structural information. Expected fragmentation pathways for this compound would include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the propoxy group (-OC₃H₇).
Cleavage of the ester group, resulting in a benzoyl cation derivative.
Loss of an iodine atom.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. While no public X-ray crystal structure data is currently available for this compound, studies on similar molecules, such as methyl 4-(trimethylammonium)benzoate iodide, have been conducted to determine their solid-state structures. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgroyalsocietypublishing.org It has become a primary tool in chemistry and materials science due to its favorable balance of accuracy and computational cost. royalsocietypublishing.orgnih.gov DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities. mpg.deacs.org
For a molecule like Methyl 3-iodo-4-propoxybenzoate, DFT would be employed to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles. The theory is based on the principle that the energy of a molecule is a functional of its electron density. mpg.deacs.org By finding the electron density that minimizes the energy, the ground-state properties of the molecule can be determined.
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles of quantum mechanics without using experimental data for parametrization. wikipedia.orgnumberanalytics.com These methods solve the Schrödinger equation and can achieve very high accuracy, though often at a greater computational expense than DFT. wikipedia.orgmdpi.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.org
These methods are particularly valuable for obtaining precise energetic predictions, such as atomization energies and reaction enthalpies. nih.gov For a molecule like this compound, high-accuracy ab initio calculations could provide a benchmark for its heat of formation and the energies of different conformational isomers. While no specific ab initio energetic predictions for this compound are published, studies on other molecules demonstrate the power of these techniques. For example, ab initio crystal structure prediction has been successfully applied to energetic materials, where the algorithm generates and ranks structures by their predicted stability. llnl.gov Similarly, studies on substituted nitrenium ions have used high-level ab initio calculations to investigate reaction energetics in both gas phase and solution. researchgate.net
Energy correctors can be applied to ab initio calculations to better match experimental results, sometimes achieving "chemical accuracy" (typically within 1 kcal/mol). nih.gov
Table 2: Hierarchy and Characteristics of Ab Initio Methods
| Method | Description | Typical Application/Accuracy |
|---|---|---|
| Hartree-Fock (HF) | The simplest ab initio method; considers the average effect of electron-electron repulsion. wikipedia.org | Provides a qualitative starting point for geometries and wavefunctions. Generally not accurate for energies. |
| Møller-Plesset (MP2) | Adds electron correlation to the HF method through perturbation theory. | A good balance of cost and accuracy for calculating interaction energies and geometries of many systems. |
| Coupled Cluster (CC) | A highly accurate method that includes electron correlation to a high degree. Methods like CCSD(T) are often called the "gold standard". | Used for obtaining very precise energetic predictions, often approaching experimental accuracy. |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a broad range of techniques used to represent and manipulate molecular structures. csic.es A key aspect of this is conformational analysis, which is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds, and their relative energies. lumenlearning.comchemistrysteps.com
For this compound, conformational analysis would focus on the rotation around several key bonds:
The C-O bond of the propoxy group.
The O-CH2 bond of the propoxy group.
The C-C bond connecting the ester group to the aromatic ring.
Computational methods like DFT and ab initio calculations are used to map the potential energy surface as a function of dihedral angles, identifying energy minima (stable conformers) and transition states (energy barriers to rotation). mdpi.comresearchgate.net While a specific conformational analysis for this compound is not available, studies on similar aromatic esters have been performed to understand their structure and properties in the liquid state. researchgate.netnih.gov
Table 3: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond | Description | Expected Influence on Conformation |
|---|---|---|
| Ar-O (propoxy) | Rotation around the bond connecting the benzene (B151609) ring to the propoxy oxygen. | Influences the position of the propoxy chain relative to the iodo and ester groups, affecting steric interactions. |
| O-C (propoxy) | Rotation of the propyl group around the ether oxygen. | Determines the orientation of the alkyl chain, with multiple gauche and anti conformations possible. |
| Ar-C (ester) | Rotation around the bond connecting the benzene ring to the carbonyl carbon. | Affects the planarity and conjugation of the ester group with the aromatic system. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are extensively used to predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. researchgate.netresearchgate.net
NMR Chemical Shifts: Predicting NMR chemical shifts using computational methods has become a standard tool. researchgate.netmdpi.com The most common approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and proper treatment of conformational flexibility and solvent effects. nih.govnih.gov For flexible molecules, it is often necessary to calculate shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to compare with experimental values. nih.gov While specific predicted NMR data for this compound is unavailable, commercial suppliers indicate that experimental NMR and CNMR data exist. amadischem.com
IR Frequencies: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield the vibrational frequencies and their corresponding intensities. A common practice is to scale the calculated frequencies by an empirical factor to better match experimental spectra, accounting for systematic errors in the computational method and the neglect of anharmonicity. DFT calculations have been shown to successfully predict the vibrational spectra of related molecules like 4-methyl-3-nitrobenzoic acid. canterbury.ac.uk Such calculations for this compound would help in assigning the characteristic vibrational modes, such as the C=O stretch of the ester, the C-O stretches of the ether and ester, and vibrations associated with the substituted benzene ring.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into mechanisms that are often inaccessible to direct experimental observation. osti.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a first-order saddle point on the potential energy surface.
For a molecule like this compound, one could investigate various reactions, such as its synthesis, hydrolysis of the ester, or nucleophilic aromatic substitution. The reaction force, defined as the negative gradient of the potential energy along the reaction coordinate, can be analyzed to partition the reaction pathway into distinct regions corresponding to structural and electronic changes. researchgate.net
For example, the mechanism of benzoate (B1203000) oxidation has been studied in biological systems, and the catalytic steps involving acylation and deacylation have been detailed. nih.govnih.gov Similarly, the reaction mechanisms of related hypervalent iodine compounds, such as esters of 2-iodoxybenzoic acid, have been investigated, showing that they proceed through intermediates like alkoxyiodane species. acs.org Computational analysis of a potential reaction involving this compound would involve calculating the energies of reactants, products, intermediates, and transition states to determine activation barriers and reaction thermodynamics.
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins and characterize the chemical bonds between them. gla.ac.uk This analysis provides a rigorous definition of atoms in a molecule and the nature of the interactions connecting them. gla.ac.uk
Key features of the electron density topology are the critical points (CPs), where the gradient of the density is zero. Of particular importance are bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. pku.edu.cn
Shared-shell interactions (covalent bonds) are typically characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density in the bonding region.
Closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions) have low ρ(r) values and a positive Laplacian (∇²ρ > 0), indicating depletion of charge in the interatomic region. nih.gov
For this compound, a QTAIM analysis would be particularly interesting for characterizing the C-I bond, which is expected to have significant covalent character but also be highly polarizable. It could also be used to study weaker intramolecular interactions, such as potential hydrogen bonds involving the propoxy or ester groups, and halogen bonding. pku.edu.cnnih.gov Studies on other halogenated compounds have used QTAIM to investigate halogen bonds and other non-covalent interactions. nih.govnih.gov The Electron Localization Function (ELF) is another tool used for the topological analysis of electron density, which helps in understanding the nature of chemical bonding. canterbury.ac.uk
Table 4: QTAIM Parameters and Their Interpretation
| Parameter | Symbol | Interpretation for Chemical Bonds |
|---|---|---|
| Electron Density at BCP | ρ(rbcp) | Higher values indicate stronger, more covalent bonds. |
| Laplacian of Electron Density | ∇²ρ(rbcp) | Negative values suggest shared-shell (covalent) interactions; positive values suggest closed-shell (non-covalent) interactions. |
| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP; higher values indicate π-character. |
| Total Energy Density | H(rbcp) | Negative values are indicative of covalent character. |
Applications in Advanced Organic Synthesis
Methyl 3-iodo-4-propoxybenzoate as a Key Intermediate in Multi-Step Synthetic Sequences
The strategic positioning of the iodo group ortho to the propoxy group and meta to the methyl ester renders this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental to the assembly of complex organic molecules in a stepwise manner. The high reactivity of the carbon-iodine bond allows for its selective transformation in the presence of other functional groups, a crucial aspect in multi-step synthesis. acs.orgguidechem.com
One of the most powerful applications of this intermediate is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orglibretexts.org These reactions enable the formation of new carbon-carbon bonds, which is a cornerstone of modern organic synthesis. For instance, in a Suzuki-Miyaura coupling, the iodo group can be readily displaced by a variety of aryl or vinyl boronic acids or esters, leading to the formation of biaryl or styrenyl compounds. libretexts.orgnih.govnih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Structure | Significance |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | Biaryl or Substituted Styrene | Construction of complex aromatic systems |
| Heck Coupling | Alkene | Substituted Alkene | Formation of new C(sp²)-C(sp²) bonds |
| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Synthesis of conjugated enynes |
| Buchwald-Hartwig Amination | Amines | N-Aryl Amines | Formation of carbon-nitrogen bonds |
The reactivity of the aryl iodide in these coupling reactions generally follows the order I > Br > Cl, making this compound a highly reactive and desirable starting material. wikipedia.org This high reactivity allows for milder reaction conditions, which can be crucial for the preservation of sensitive functional groups in a multi-step synthesis. wikipedia.orglibretexts.org
Utilization as a Building Block for Complex Aromatic and Heterocyclic Systems
The functional group handles on this compound provide multiple avenues for the construction of intricate aromatic and heterocyclic systems. The iodo group serves as a linchpin for introducing molecular complexity through various coupling methodologies.
For example, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgrug.nlnih.govnih.govresearchgate.net This reaction is instrumental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The resulting N-aryl amine can undergo subsequent intramolecular cyclization reactions to form various heterocyclic scaffolds.
Furthermore, the ester and propoxy groups can be modified in subsequent synthetic steps. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, another key functional group in many biologically active molecules. The propoxy group, while generally stable, can potentially be cleaved under harsh conditions to reveal a phenol (B47542), providing another point for functionalization. This versatility makes this compound a valuable precursor for a diverse range of complex molecules. guidechem.com
Precursor for the Development of Advanced Chemical Scaffolds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound, with its multiple functionalization points, is an ideal precursor for the development of novel and advanced chemical scaffolds. The ability to build upon its core structure in a controlled and predictable manner is a key advantage. nih.govacs.orgnih.gov
Through sequential cross-coupling reactions, chemists can append different molecular fragments to the benzene (B151609) ring, creating a library of compounds with diverse three-dimensional shapes and electronic properties. For instance, a Sonogashira coupling could be followed by a Suzuki coupling, introducing both linear and planar substituents onto the aromatic core. wikipedia.orglibretexts.org The resulting highly functionalized aromatic platform can then serve as a rigid scaffold for the development of new materials or biologically active compounds. The synthesis of such complex structures is often a key step in the discovery of new drugs and functional materials. nih.gov
Role in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) is a strategy in organic chemistry that aims to produce a collection of structurally diverse molecules from a simple starting material. nih.govcam.ac.ukmagtech.com.cnnih.gov this compound is an excellent starting point for DOS due to its potential for undergoing a wide range of chemical transformations at its three distinct functional sites.
By systematically varying the reagents used to react with the iodo, ester, and propoxy groups, a large and diverse library of compounds can be rapidly generated. nih.govacs.org For example, a set of different boronic acids can be used in a Suzuki coupling, a variety of amines in a Buchwald-Hartwig amination, and different nucleophiles to react with the ester group after hydrolysis. This approach allows for the efficient exploration of chemical space, which is crucial in the search for new bioactive molecules. nih.gov
Table 2: Illustrative Diversity-Oriented Synthesis Strategy using this compound
| Functional Group | Reaction Type | Example Reagents | Resulting Diversity |
| Iodo | Suzuki Coupling | R¹-B(OH)₂, R²-B(OH)₂, R³-B(OH)₂ | Varied aryl/vinyl substituents |
| Methyl Ester | Amidation (after hydrolysis) | R⁴NH₂, R⁵NH₂, R⁶NH₂ | Diverse amide functionalities |
| Propoxy Group | (Potential Cleavage) and subsequent etherification | R⁷-Br, R⁸-Br, R⁹-Br | Varied ether linkages |
This combinatorial approach, where different building blocks are combined in a systematic way, is a powerful tool in modern drug discovery and materials science. acs.org
Applications in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. tandfonline.comrsc.orguni-bayreuth.de The design of molecules that can self-assemble into well-defined, ordered structures is a major goal in this field. This compound and its derivatives can serve as valuable components in the construction of such supramolecular assemblies.
The aromatic ring can participate in π-π stacking interactions, while the ester and ether oxygen atoms can act as hydrogen bond acceptors. By strategically modifying the molecule, for example, by introducing hydrogen bond donors through amidation of the ester group, it is possible to program the self-assembly of these molecules into larger architectures like fibers, gels, or liquid crystals. rsc.orgrsc.org The iodo group can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and supramolecular design.
The ability to control the self-assembly of molecules is critical for the development of new "smart" materials, sensors, and drug delivery systems. The versatile chemical nature of this compound makes it an attractive platform for exploring these exciting areas of research.
Emerging Research Frontiers and Future Perspectives for Methyl 3 Iodo 4 Propoxybenzoate
Methyl 3-iodo-4-propoxybenzoate, a halogenated aromatic ester, stands as a versatile building block in synthetic chemistry. While its primary utility has been established in the synthesis of more complex molecules, its full potential is far from realized. The future of this compound lies in the adoption of advanced synthetic methodologies that promise greater efficiency, sustainability, and the ability to generate novel molecular architectures. This article explores the emerging research frontiers and future perspectives for this compound, focusing on its integration with cutting-edge chemical technologies.
Q & A
Q. What are the common synthetic routes for Methyl 3-iodo-4-propoxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via sequential functionalization of a benzoate scaffold. A plausible route involves:
- Step 1 : Introduction of the propoxy group at the 4-position through nucleophilic substitution of a hydroxyl or halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).
- Step 2 : Direct iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.
- Step 3 : Esterification via Fischer–Speier reaction or alkylation of the carboxylic acid intermediate. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and temperature to minimize side products like dehalogenated or over-iodinated derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for –OCH₃), propoxy chain (δ ~1.0–1.8 ppm for –CH₂–), and aromatic protons (δ ~7.0–8.5 ppm). The iodine substituent induces deshielding in adjacent carbons.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 336.97 for C₁₁H₁₁IO₃).
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and packing interactions .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromo or chloro analogs?
The iodine atom enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki–Miyaura coupling) due to its lower electronegativity and larger atomic radius, facilitating bond cleavage. However, steric hindrance from the propoxy group may reduce coupling efficiency. Comparative kinetic studies with Methyl 4-chloro-3-propoxybenzoate () show that iodo derivatives exhibit faster reaction rates but require careful ligand selection (e.g., bulky phosphines) to prevent β-hydroide elimination .
Q. What challenges arise in resolving crystal structures of this compound, and how can SHELXL/ORTEP-3 address them?
Challenges include:
- Disorder in the propoxy chain : Modeled using PART instructions in SHELXL to refine occupancies.
- Heavy-atom effects : Iodine’s high electron density complicates charge-flipping algorithms in SHELXD. Multi-solution approaches (e.g., dual-space recycling) improve phase determination.
- Thermal motion : ORTEP-3 visualizes anisotropic displacement parameters, highlighting flexibility in the propoxy group. Twinning or pseudosymmetry, if present, is resolved using Hooft metrics in SHELXL .
Q. How can researchers reconcile contradictory data in synthetic yields reported for analogous triazine-containing benzoates?
Discrepancies in yields (e.g., vs. 7) often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro in ) slow triazine coupling.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions.
- Catalyst loading : Pd(PPh₃)₄ vs. CuI in Ullmann-type couplings. Systematic Design of Experiments (DoE) with controlled variables (temperature, stoichiometry) can isolate critical factors .
Q. What computational methods validate the electronic effects of substituents on this compound’s stability?
- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps, showing iodine’s electron-withdrawing effect stabilizes the aromatic ring.
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes in ) by comparing binding affinities with halogen-substituted analogs.
- QSAR studies : Correlate substituent parameters (Hammett σ, π) with experimental logP values to predict solubility and bioavailability .
Methodological Guidelines
- Synthetic Reproducibility : Always report reaction atmosphere (N₂/air), purity of starting materials, and workup procedures.
- Crystallographic Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement statistics from SHELXL .
- Analytical Validation : Cross-validate HPLC methods with spiked samples and USP/EMA guidelines () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
